TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE
Overview
Description
TERT-BUTYL (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(BIPHENYL-4,4'-DIYL)BIS(1H-IMIDAZOLE-4,2-DIYL))BIS(PYRROLIDINE-2,1-DIYL))BIS(3-METHYL-1-OXOBUTANE-2,1-DIYL)DICARBAMATE is a useful research compound. Its molecular formula is C46H62N8O6 and its molecular weight is 823 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-butyl (2S,2'S)-1,1'-((2S,2'S)-2,2'-(4,4'-(biphenyl-4,4'-diyl)bis(1H-imidazole-4,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl)dicarbamate is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the context of antiviral and antibacterial applications. This article collates and reviews current research findings related to its biological activity.
- Molecular Formula : C46H62N8O6
- Molecular Weight : 823.04 g/mol
- CAS Number : 1009119-17-8
- Predicted Boiling Point : 1070.243 ± 65.00 °C
- Density : 1.192 ± 0.06 g/cm³ at 25 °C
Biological Activity Overview
The biological activities of this compound have been primarily studied in the context of its potential as an antiviral agent against hepatitis C virus (HCV) and its antibacterial properties.
Antiviral Activity
Research indicates that this compound is involved in the preparation of imidazolylbiphenylimidazoles that serve as inhibitors for HCV. The structural features of the compound enhance its interaction with viral proteins, potentially hindering viral replication processes.
Case Study: Hepatitis C Virus Inhibition
A study demonstrated that derivatives based on this compound exhibited significant antiviral activity against HCV in vitro. The mechanism involves the inhibition of viral entry and replication through interference with essential viral proteins.
Antibacterial Activity
Preliminary studies have shown that the compound exhibits antibacterial properties against various strains of bacteria. It has been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Study: Antibacterial Efficacy
A recent investigation revealed that certain derivatives of this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For example:
- Against E. coli: MIC = 50 µg/mL
- Against S. aureus: MIC = 40 µg/mL
The biological activity of tert-butyl (2S,2'S)-1,1'-((2S,2'S)-...) can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. The presence of imidazole and pyrrolidine rings enhances its affinity for enzyme active sites and cellular receptors.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Imidazole Rings : Contribute to antiviral activity by mimicking nucleobases.
- Pyrrolidine Moieties : Enhance solubility and cellular uptake.
- Biphenyl Group : Increases hydrophobicity, improving membrane permeability.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N8O6/c1-27(2)37(51-43(57)59-45(5,6)7)41(55)53-23-11-13-35(53)39-47-25-33(49-39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)34-26-48-40(50-34)36-14-12-24-54(36)42(56)38(28(3)4)52-44(58)60-46(8,9)10/h15-22,25-28,35-38H,11-14,23-24H2,1-10H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUKSOVCYPOTFD-ZQWQDMLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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